molecular formula C6H16Cl2N2OS B13506756 1-Imino-5-methyl-1lambda6,4-thiazepan-1-onedihydrochloride CAS No. 2839139-67-0

1-Imino-5-methyl-1lambda6,4-thiazepan-1-onedihydrochloride

Cat. No.: B13506756
CAS No.: 2839139-67-0
M. Wt: 235.17 g/mol
InChI Key: CDYYLAYPQSXRQV-UHFFFAOYSA-N
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Description

1-imino-5-methyl-1lambda6,4-thiazepan-1-one dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2OS and a molecular weight of 235.1750 . This compound is part of the thiazepine family, which is known for its diverse biological activities and applications in various fields of research and industry.

Preparation Methods

The synthesis of 1-imino-5-methyl-1lambda6,4-thiazepan-1-one dihydrochloride involves several steps, typically starting with the preparation of the thiazepine ring. The synthetic route often includes the following steps:

    Formation of the Thiazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazepine ring.

    Introduction of the Imino Group: The imino group is introduced through a reaction with suitable reagents.

    Methylation: The methyl group is added to the thiazepine ring at the desired position.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form, which enhances its stability and solubility.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-imino-5-methyl-1lambda6,4-thiazepan-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-imino-5-methyl-1lambda6,4-thiazepan-1-one dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-imino-5-methyl-1lambda6,4-thiazepan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Properties

CAS No.

2839139-67-0

Molecular Formula

C6H16Cl2N2OS

Molecular Weight

235.17 g/mol

IUPAC Name

1-imino-5-methyl-1,4-thiazepane 1-oxide;dihydrochloride

InChI

InChI=1S/C6H14N2OS.2ClH/c1-6-2-4-10(7,9)5-3-8-6;;/h6-8H,2-5H2,1H3;2*1H

InChI Key

CDYYLAYPQSXRQV-UHFFFAOYSA-N

Canonical SMILES

CC1CCS(=N)(=O)CCN1.Cl.Cl

Origin of Product

United States

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